Methyl 4-(2-((2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-((2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic compound featuring a methyl benzoate core linked to a 4-chlorophenyl-substituted piperazine moiety via an oxoacetamido-ethylamine bridge. Piperazine-based compounds are frequently explored for their biological activity, often modulated by substituents on the aromatic rings and backbone functional groups . The 4-chlorophenyl group may enhance lipophilicity and receptor binding affinity compared to other halogenated or substituted phenyl groups, as seen in related compounds . The methyl benzoate ester and amide linkages likely influence solubility and metabolic stability, common features in drug-like molecules .
Properties
IUPAC Name |
methyl 4-[[2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c1-31-22(30)16-2-6-18(7-3-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-8-4-17(23)5-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCVZDFYJWFWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Therefore, it’s plausible that this compound could interact with a variety of targets depending on its specific structure and functional groups.
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances. This suggests that the compound might interact with its targets to modulate their function, leading to changes in the biochemical pathways they are involved in.
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance, suggesting that this compound might have favorable ADME properties that contribute to its bioavailability.
Comparison with Similar Compounds
Halogenated Phenylpiperazine Derivatives
- Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) Structure: Features a 4-chlorophenyl group attached to a quinoline-carbonyl-piperazine-benzoate backbone. Synthesis: Crystallized from ethyl acetate as a yellow/white solid. Key Data: Characterized via $ ^1H $ NMR and HRMS; chloro substitution enhances stability compared to bromo (C2) or fluoro (C4) analogs.
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
- Structure : Fluorobenzoyl and hydroxyphenyl substituents on piperazine.
- Synthesis : Multi-step process involving reflux, TFA deprotection, and column chromatography (48% yield).
- Key Data : Pale-yellow solid; fluorination may reduce metabolic degradation compared to chloro analogs.
Piperazine-Linked Heterocycles
- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Structure: Azetidinone core with phenylpiperazine and nitro groups. Synthesis: Requires strict reaction conditions (e.g., controlled temperature, anhydrous solvents). Key Data: Demonstrates how piperazine enhances solubility in polar solvents despite nitro group hydrophobicity.
Methoxy vs. Chloro Substituents
- 4-(2-Methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide Structure: Methoxyphenyl-piperazine with a pyrimidinedione counterion.
Physicochemical Properties
Key Observations :
- Chlorine vs.
- Ester vs. Amide Linkages : Methyl benzoate esters (C1–C7) may offer better hydrolytic stability than free carboxylic acids, critical for oral bioavailability.
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